(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol
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Overview
Description
The compound (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, an indene moiety, and a hexahydrocyclopenta[d][1,3]dioxin ring system. Its intricate architecture suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core, the attachment of the indene moiety, and the construction of the hexahydrocyclopenta[d][1,3]dioxin ring. Each step requires specific reagents and conditions to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Exploring its potential as a therapeutic agent due to its unique structure.
Industry: Utilizing its properties in the development of new materials or catalysts.
Mechanism of Action
The mechanism by which (4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, thereby modulating their activity and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(4aS,6R,7S,7aR)-6-(4-(((S)-2,3-Dihydro-1H-inden-1-yl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2,2-dimethylhexahydrocyclopenta[d][1,3]dioxin-7-ol: can be compared with other pyrrolo[2,3-d]pyrimidine derivatives, indene-containing compounds, and hexahydrocyclopenta[d][1,3]dioxin analogs.
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer distinct chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall stability.
Properties
Molecular Formula |
C24H28N4O3 |
---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
(4aS,6R,7S,7aR)-6-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2,2-dimethyl-4,4a,5,6,7,7a-hexahydrocyclopenta[d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C24H28N4O3/c1-24(2)30-12-15-11-19(20(29)21(15)31-24)28-10-9-17-22(25-13-26-23(17)28)27-18-8-7-14-5-3-4-6-16(14)18/h3-6,9-10,13,15,18-21,29H,7-8,11-12H2,1-2H3,(H,25,26,27)/t15-,18-,19+,20-,21+/m0/s1 |
InChI Key |
JEQAZKRUGIIONQ-FARZLIQASA-N |
Isomeric SMILES |
CC1(OC[C@@H]2C[C@H]([C@@H]([C@@H]2O1)O)N3C=CC4=C(N=CN=C43)N[C@H]5CCC6=CC=CC=C56)C |
Canonical SMILES |
CC1(OCC2CC(C(C2O1)O)N3C=CC4=C(N=CN=C43)NC5CCC6=CC=CC=C56)C |
Origin of Product |
United States |
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